Home > Products > Screening Compounds P109717 > Rivaroxaban Impurity 5
Rivaroxaban Impurity 5 -

Rivaroxaban Impurity 5

Catalog Number: EVT-14245023
CAS Number:
Molecular Formula: C22H21N3O7
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rivaroxaban Impurity 5 is a significant impurity associated with the anticoagulant drug rivaroxaban, which is widely used for preventing and treating thromboembolic disorders. Understanding this impurity is crucial for ensuring the quality and safety of rivaroxaban formulations. Rivaroxaban itself is a direct factor Xa inhibitor, playing a vital role in anticoagulation therapy.

Source

The primary source of information regarding Rivaroxaban Impurity 5 includes various patents and scientific publications that discuss the synthesis, characterization, and implications of impurities in pharmaceutical compounds. Notably, several studies have focused on the synthesis methods and purification processes to minimize impurities during the production of rivaroxaban .

Classification

Rivaroxaban Impurity 5 falls under the category of pharmaceutical impurities, which can arise during the synthesis of active pharmaceutical ingredients. These impurities can affect the efficacy and safety profiles of the drug, necessitating rigorous quality control measures during manufacturing.

Synthesis Analysis

Methods

The synthesis of Rivaroxaban Impurity 5 typically involves several chemical reactions that can lead to its formation as by-products. Various synthetic routes have been explored to produce rivaroxaban while minimizing impurities. For instance, one efficient method reported involves a multi-step synthesis starting from relatively inexpensive raw materials, achieving a significant yield while controlling impurity levels .

Technical Details

The synthesis generally includes:

  • Initial Reaction: Involves the reaction of specific precursors under controlled conditions to form intermediates.
  • Crystallization: A critical step where solvents are chosen to facilitate the purification of rivaroxaban and its related impurities.
  • Isolation: Techniques such as filtration and recrystallization are employed to isolate Rivaroxaban Impurity 5 from the reaction mass.

Recent advancements have focused on using alternative synthons that reduce the formation of impurities during these processes .

Molecular Structure Analysis

Structure

Rivaroxaban Impurity 5 has a specific molecular structure that can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The structural formula is essential for identifying its chemical properties and behavior in biological systems.

Data

Molecular weight, elemental composition, and spectral data (NMR, IR) are critical for characterizing Rivaroxaban Impurity 5. For example, mass spectrometry can provide insights into its fragmentation patterns, aiding in its identification during quality control processes.

Chemical Reactions Analysis

Reactions

Rivaroxaban Impurity 5 can be formed through several reaction pathways during the synthesis of rivaroxaban. These include:

  • Side Reactions: Unintended reactions between starting materials or intermediates.
  • Degradation: Breakdown of intermediates under specific conditions leading to impurity formation.

Technical Details

The mechanisms behind these reactions often involve nucleophilic attacks or elimination reactions that can yield various by-products, including Rivaroxaban Impurity 5. Understanding these pathways allows chemists to optimize synthesis conditions to minimize impurity formation .

Mechanism of Action

Process

Rivaroxaban functions by selectively inhibiting factor Xa in the coagulation cascade, thereby preventing thrombin generation and subsequent clot formation. While Rivaroxaban Impurity 5 does not exhibit anticoagulant properties like its parent compound, understanding its formation helps ensure that the final product maintains therapeutic efficacy without adverse effects due to impurities.

Data

Studies have shown that even minor impurities can alter pharmacokinetics or pharmacodynamics of drugs, making it essential to monitor their presence closely during drug development .

Physical and Chemical Properties Analysis

Physical Properties

Rivaroxaban Impurity 5 may exhibit distinct physical properties such as solubility in various solvents, melting point, and stability under different environmental conditions. These properties are crucial for determining how it behaves during storage and formulation.

Chemical Properties

Chemical properties include reactivity with other compounds, stability under various pH levels, and potential interactions with excipients in pharmaceutical formulations. Detailed characterization helps in assessing its impact on drug performance .

Applications

Scientific Uses

Rivaroxaban Impurity 5 primarily serves as a reference standard in analytical chemistry for quality control purposes. It is used in:

  • Method Development: Establishing analytical methods for detecting rivaroxaban and its impurities.
  • Stability Studies: Understanding how impurities affect the stability of rivaroxaban formulations over time.
  • Regulatory Compliance: Ensuring that pharmaceutical products meet safety standards set by regulatory authorities.
Introduction to Rivaroxaban Impurity 5 in Pharmaceutical Context

Role of Process-Related Impurities in Anticoagulant Drug Development

Process-related impurities in anticoagulant pharmaceuticals like rivaroxaban represent chemically distinct entities introduced during active pharmaceutical ingredient (API) synthesis or storage. Rivaroxaban Impurity 5 specifically originates from synthetic intermediates, unreacted starting materials, or side reactions occurring during the manufacturing of this direct Factor Xa inhibitor [2] [5]. In the context of novel oral anticoagulants (NOACs), controlling such impurities is critical due to their potential to compromise therapeutic efficacy through structural similarity to the parent compound, which may result in unintended pharmacological interactions [6]. The molecular complexity of rivaroxaban – featuring multiple chiral centers and reactive functional groups – creates inherent challenges in impurity control, as minor deviations in reaction conditions (temperature, pH, catalysts) can generate chemically persistent impurities that co-purify with the final product [8] [9]. Rigorous monitoring of these impurities throughout development is essential not only for ensuring drug safety profiles but also for maintaining batch-to-batch consistency in anticoagulant activity, a non-negotiable requirement for medications managing thrombotic disorders where narrow therapeutic indices apply [5] [6].

Regulatory Significance of Degradation Products in Factor Xa Inhibitors

Rivaroxaban Impurity 5 exemplifies a critical focus in regulatory assessments of Factor Xa inhibitors due to its dual identity as both a process-related impurity and potential degradation product. Regulatory agencies (FDA, EMA, ICH) mandate strict control strategies for nitrosamine impurities like the nitroso variant of Rivaroxaban Impurity 5, classified as cohort of concern compounds due to their genotoxic potential [3] [4] [7]. The ICH M7(R1) guideline establishes a threshold of toxicological concern (TTC) of 18 ng/day for nitrosamines, necessitating ultra-sensitive analytical methods capable of detecting these impurities at parts-per-million levels [4]. This regulatory landscape requires manufacturers to implement:

  • Stability-Indicating Methods: Forced degradation studies under ICH-prescribed conditions (hydrolysis, oxidation, photolysis, thermal stress) to identify degradation pathways generating Impurity 5 [2]
  • Genotoxic Risk Assessment: Evaluation of the nitroso variant's mutagenic potential through in silico (QSAR) and in vitro testing paradigms [3]
  • Supply Chain Controls: Rigorous auditing of raw materials (especially secondary amines) to prevent nitrosation reactions during synthesis [7] [9]

Table 1: Regulatory Requirements for Nitrosamine Impurities in Rivaroxaban

Agency/GuidelineAcceptance LimitKey Requirement
FDA (2020)≤18 ng/dayRequired testing for sartan, ranitidine, and NOAC APIs
ICH M7(R1)AI ≤1.5μg/dayControlled via mutagenicity classification
EMA CMDh (2021)≤30 ng/day (interim)Six-month testing mandate for marketing authorization holders

Classification of Rivaroxaban Impurity 5 Within Pharmacopoeial Frameworks

Within global pharmacopoeias, Rivaroxaban Impurity 5 receives divergent classifications reflecting its chemical heterogeneity and origin:

  • European Pharmacopoeia (Ph. Eur.): Lists the compound under Rivaroxaban Impurity F (CAS 24065-33-6) as a specified process-related impurity requiring identification thresholds ≥0.10% and qualification thresholds ≥0.15% [5] [6].
  • United States Pharmacopeia (USP): Classifies it as Rivaroxaban Related Compound G (CAS 446292-08-6), designating it as a critical impurity requiring strict chromatographic control in the monograph "Rivaroxaban Tablets" [5] [10].
  • Chemical Variants: Three structurally distinct entities bear the "Impurity 5" designation:a) The nitroso derivative (C₁₃H₁₆ClN₃O₄; MW 313.74 g/mol) formed via nitrosation of secondary amine precursors [3] [7]b) The open-ring metabolite ((R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide; CAS 721401-53-2) [10]c) The morpholinone dimer (C₂₉H₃₂N₆O₉; MW 608.61 g/mol) observed in stability studies [2]

Table 2: Pharmacopoeial Classifications of Rivaroxaban Impurity 5

PharmacopoeiaDesignationCAS NumberMolecular FormulaType
European (Ph. Eur.)Rivaroxaban Impurity F24065-33-6Not specifiedProcess-related
USP-NFRelated Compound G446292-08-6Not specifiedDegradation
-Nitroso Impurity 5N/AC₁₃H₁₆ClN₃O₄Nitrosamine
-Open Ring Impurity721401-53-2C₁₈H₂₀ClN₃O₄SMetabolite

This multi-faceted classification necessitates method-specific identification approaches, with pharmacopoeial methods employing reversed-phase HPLC with chiral stationary phases capable of resolving these structurally diverse impurities from the parent drug and enantiomeric impurities [2] [6]. The evolving pharmacopoeial monographs reflect ongoing regulatory re-evaluation of impurity profiles as analytical technologies advance and longer-term stability data becomes available for this critical anticoagulant therapy [5] [10].

Properties

Product Name

Rivaroxaban Impurity 5

IUPAC Name

2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29)

InChI Key

OXEFOWVRNIRGLF-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.